6-(Acryloyloxy)hexanoic acid

Catalog No.
S3347405
CAS No.
93365-33-4
M.F
C9H14O4
M. Wt
186.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Acryloyloxy)hexanoic acid

CAS Number

93365-33-4

Product Name

6-(Acryloyloxy)hexanoic acid

IUPAC Name

6-prop-2-enoyloxyhexanoic acid

Molecular Formula

C9H14O4

Molecular Weight

186.2 g/mol

InChI

InChI=1S/C9H14O4/c1-2-9(12)13-7-5-3-4-6-8(10)11/h2H,1,3-7H2,(H,10,11)

InChI Key

JSZCJJRQCFZXCI-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCCCCC(=O)O

Canonical SMILES

C=CC(=O)OCCCCCC(=O)O

6-(Acryloyloxy)hexanoic acid is an organic compound characterized by the presence of both an acryloyloxy group and a hexanoic acid moiety. Its molecular formula is C9H14O4C_9H_{14}O_4, and it has a molecular weight of approximately 186.21 g/mol. The compound features a long carbon chain, which contributes to its amphiphilic properties, making it suitable for various applications in materials science and biochemistry. The acryloyloxy functional group allows for polymerization, enabling the formation of cross-linked networks that are useful in many industrial applications.

, including:

  • Polymerization: The acryloyloxy group can participate in free radical polymerization, leading to the formation of polyacrylate networks. This reaction is often initiated by heat or ultraviolet light, resulting in materials with enhanced mechanical properties.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in the synthesis of various polymers and surfactants.
  • Cross-linking: In the presence of other monomers or cross-linking agents, 6-(Acryloyloxy)hexanoic acid can form three-dimensional polymer networks that exhibit unique physical properties.

The synthesis of 6-(Acryloyloxy)hexanoic acid typically involves the following steps:

  • Starting Materials: Hexanoic acid is reacted with an acryloyl chloride or acryloyl anhydride.
  • Reaction Conditions: The reaction is usually conducted in the presence of a base (such as triethylamine) to neutralize the hydrochloric acid formed during the reaction.
  • Purification: After completion, the product is purified through techniques such as distillation or chromatography to isolate the desired compound.

An example synthesis involves mixing hexanoic acid with acryloyl chloride under controlled conditions to yield 6-(Acryloyloxy)hexanoic acid with subsequent purification steps.

Interaction studies involving 6-(Acryloyloxy)hexanoic acid focus on its behavior in polymer systems and biological environments. Research indicates that its incorporation into polymer matrices can significantly alter the mechanical properties and degradation rates of the resulting materials. Additionally, studies on its interactions with biological molecules highlight its potential for use in drug delivery systems where controlled release is critical.

Several compounds share structural similarities with 6-(Acryloyloxy)hexanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acidC16H20O5C_{16}H_{20}O_{5}Contains an aromatic ring; used in polymer networks .
4-{[6-(Acryloyloxy)Hexyl]Oxy}Phenyl Hydrogen Trans-Cyclohexane-1,4-DicarboxylateC23H30O7C_{23}H_{30}O_{7}Intermediate for liquid crystal polymers .
4-((6-(Acryloyloxy)hexyl)oxy)cyclohexane-1-carboxylic acidC16H24O5C_{16}H_{24}O_{5}Similar structure; used in advanced materials .

Uniqueness

The uniqueness of 6-(Acryloyloxy)hexanoic acid lies in its specific combination of functional groups that allow for versatile applications across different fields, including materials science and biomedical engineering. Its ability to form stable polymers while maintaining compatibility with biological systems distinguishes it from other similar compounds.

XLogP3

1.7

Wikipedia

6-(Acryloyloxy)hexanoic acid

Dates

Modify: 2023-07-26

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